

spebrutinib analogues with enhanced activity reduced toxicity

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Compound Focus: Spebrutinib

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Spebrutinib: Metabolic Pathways & Reactive Intermediates

A 2023 study characterized **Spebrutinib's** metabolism and identified several reactive intermediates, providing a basis for understanding its potential toxicity [1].

Phase I Metabolites and Pathways: The in vitro study using rat liver microsomes identified **fourteen Phase I metabolites**. The primary metabolic transformations involved are [1]:

- Oxidation
- Hydroxylation
- O-dealkylation
- Epoxidation
- Defluorination
- Reduction

Identified Reactive Intermediates and Trapping Agents: The formation of reactive intermediates was investigated using trapping agents. The table below summarizes the adducts found [1].

Trapping Nucleophile	Target Reactive Intermediate	Number of Adducts Identified
Potassium Cyanide (KCN)	Iminium ions	4 [1]
Glutathione (GSH)	Iminoquinone; Michael Acceptors	6 [1]
Methoxylamine	Aldehydes	3 [1]

Structural Alert and Proposed Bioactivation: The **acrylamide moiety**, which is responsible for covalently binding to the BTK target (Cys481), was also identified as a **structural alert for toxicity** by the DEREK software [1]. This group is involved in the formation of reactive **glycidamide and aldehyde intermediates**, which can react with off-target proteins [1].

Experimental Protocol: Assessing Metabolic Activation

Here is a detailed methodology for investigating the metabolic profile of **Spebrutinib** and its analogues, based on the cited study [1].

1. In Silico Prediction (Pre-screening)

- **Tools:** Use software like StarDrop's WhichP450 module to predict sites of metabolism, and the XenoSite web predictor to forecast reactivity [1].
- **Structural Alerts:** Run the compound structure through knowledge-based systems like DEREK to identify potential structural alerts for toxicity [1].

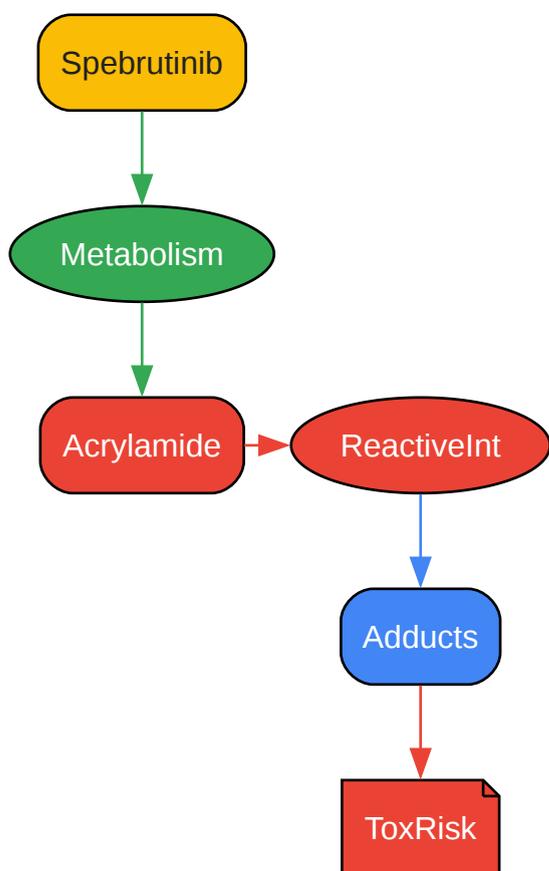
2. In Vitro Microsomal Incubation and Trapping

- **Incubation Setup:** Incubate the compound (e.g., 5 μ M) with Rat Liver Microsomes (RLM, 1 mg/mL) in a phosphate buffer (50 mM) containing NADPH to initiate metabolic reactions [1].
- **Trapping Experiments:** In separate incubations, include trapping agents:
 - **1 mM Potassium Cyanide (KCN)** for iminium ions [1].
 - **5 mM Glutathione (GSH)** for soft electrophiles (e.g., quinones, Michael acceptors) [1].
 - **5 mM Methoxylamine** for aldehyde groups [1].
- **Reaction Termination:** After a suitable incubation period (e.g., 1-2 hours), stop the reaction by adding cold acetonitrile.

3. LC-MS/MS Analysis for Metabolite Identification

- **Chromatography:** Use a C18 column with a gradient elution. Mobile phase A is water with 0.1% formic acid, and phase B is acetonitrile. Run a linear gradient from 5% B to 75% B over 25 minutes [1].
- **Mass Spectrometry:** Perform analysis using an ion trap mass spectrometer with electrospray ionization in **positive ion mode**.
 - **Key Parameters:** Nebulizer pressure: 60 psi; dry gas flow: 10 L/min; dry temperature: 350 °C; capillary voltage: 4000 V [1].
- **Data Acquisition:** Use full scans to detect potential metabolites and adducts. Perform MS/MS fragmentation on these precursor ions to elucidate their structures.

The following diagram illustrates the key metabolic pathways and bioactivation risks associated with **Spebrutinib**'s acrylamide moiety, integrating the in silico and in vitro workflow.



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*Diagram: **Spebrutinib** Bioactivation Pathway. The acrylamide moiety is metabolically activated into reactive intermediates, leading to trapped adducts and potential toxicity risk.*

Frequently Asked Questions (FAQs)

Q1: What is the primary structural liability of Spebrutinib linked to its adverse effects? The **acrylamide group** is the main structural alert [1]. While it enables covalent, irreversible binding to the BTK target (Cys481), this electrophilic moiety can also react non-specifically with other biological macromolecules, leading to the observed reactive intermediates and potential off-target toxicities [1] [2].

Q2: Which metabolic pathways generate reactive intermediates for Spebrutinib? The study identified that oxidation and other Phase I reactions on the molecule lead to reactive species. Specifically, the acrylamide moiety is involved in forming **glycidamide and aldehyde intermediates** [1]. Furthermore, other parts of the molecule can undergo oxidation to form **iminium ions and iminoquinone** structures, which were trapped with KCN and GSH, respectively [1].

Q3: What in vitro strategies can I use to profile reactive metabolite formation for a new analogue? The core strategy is to use **trapping agents** in liver microsome incubations followed by LC-MS/MS analysis [1].

- Use **KCN** to trap and confirm hard electrophiles like iminium ions.
- Use **GSH** to trap and confirm soft electrophiles like quinones or Michael acceptors.
- Use **methoxylamine** to trap and confirm reactive aldehydes. The detection of stable adducts with these nucleophiles is a strong indicator that the compound can form reactive metabolites [1].

Analogue Design Strategy

Based on the available data, a logical approach to designing **Spebrutinib** analogues with reduced toxicity would be to **modify or replace the acrylamide warhead**.

- **Explore Reversible Covalent Inhibitors:** Consider incorporating a warhead that forms a reversible covalent bond with Cys481. This can maintain potency while reducing permanent off-target alkylation. The development of such "tunable" inhibitors is an active area in BTK inhibitor research [3].
- **Investigate Non-covalent Inhibitors:** While the first-generation BTK inhibitors were largely covalent, developing high-potency reversible inhibitors that do not rely on a warhead is another strategy to circumvent bioactivation-related toxicity entirely [3].

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